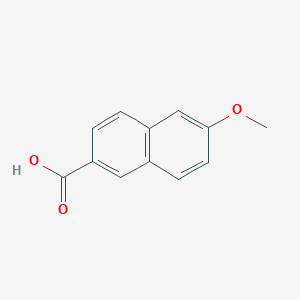

6-Methoxy-2-naphthoic acid

Overview

Description

6-Methoxy-2-naphthoic acid (CAS: 2471-70-7) is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . It is characterized by a methoxy (-OCH₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the naphthalene ring. Key physical properties include:

Preparation Methods

Synthetic Routes:: The synthetic route to Naproxen impurity O involves the following steps:

Methylation: Methylation of 2-naphthoic acid using appropriate reagents to introduce the methoxy group (CH₃O).

Carboxylation: Carboxylation of the methoxynaphthalene intermediate to form 6-Methoxy-2-naphthoic acid.

Reaction Conditions:: Specific reaction conditions and reagents used in these steps may vary based on the synthetic approach chosen. Industrial production methods typically optimize these steps for efficiency and yield.

Chemical Reactions Analysis

Esterification Reactions

6-Methoxy-2-naphthoic acid undergoes esterification to form derivatives critical for further functionalization.

-

Mechanistic Insight : Esterification typically proceeds via acid-catalyzed nucleophilic acyl substitution. The hydroxypropyl derivative involves an alkylation step followed by base-mediated substitution .

Photochemical Decarboxylation

Under UV irradiation, this compound undergoes oxidative decarboxylation to yield 6-methoxy-2-naphthaldehyde.

-

Pathway : The reaction proceeds through a singlet-state mechanism, where oxygen acts as an electron acceptor. CCl₄ quenches competing pathways, increasing aldehyde yield .

Formation of 1,3,4-Oxadiazole Derivatives

The acid is converted to bioactive heterocycles via a two-step process:

-

Application : Oxadiazoles derived from this compound exhibit pharmacological potential, with 4j demonstrating significant anti-inflammatory and analgesic effects .

Alkylation and Functionalization

The carboxylic acid group enables alkylation to produce advanced intermediates:

| Substrate | Reagents/Conditions | Product | Use Case | Source |

|---|---|---|---|---|

| This compound | Propionyl chloride, glacial acetic acid | 1-Hydroxy-4-(propionyloxy)-2-naphthoic acid | Precursor for ester derivatives |

Potential Bromination Pathways

While direct bromination of this compound is not explicitly documented, analogous reactions on related compounds suggest feasible strategies:

-

Indirect Bromination : Conversion of the methoxy group to a hydroxyl group (via demethylation) followed by bromination .

-

Metal-Catalyzed Coupling : Palladium-catalyzed reactions to introduce bromine at specific positions (hypothetical, based on naphthalene chemistry).

Key Research Findings

-

Purity Analysis : HPLC and UV spectrophotometry confirm >97% purity for derivatives like 2-hydroxy-6-naphthoic acid .

-

Thermal Stability : The methyl ester derivative remains stable under reflux conditions, enabling scalable synthesis .

-

Environmental Impact : Reactions using DMSO or 1,4-dioxane as solvents align with green chemistry principles due to recyclability .

Scientific Research Applications

Pharmacological Applications

1.1. Nonsteroidal Anti-inflammatory Drug (NSAID) Metabolite

6-MNA is recognized as a significant metabolite of nabumetone, a prodrug NSAID used primarily for treating osteoarthritis. Studies show that 6-MNA exhibits phototoxic properties, which have been investigated through photophysical and photochemical analyses. These studies reveal that 6-MNA undergoes photodecarboxylation in various solvents, leading to the formation of naphthalene radical cations and subsequent oxidative products like 6-methoxy-2-naphthaldehyde. This mechanism highlights its potential role in drug metabolism and phototoxicity assessment .

1.2. P2Y Receptor Modulation

Research indicates that derivatives of 6-MNA can act as selective antagonists for the P2Y14 receptor, which is implicated in various physiological processes including inflammation and immune response. The structural characteristics of 6-MNA allow for modifications that enhance receptor affinity and selectivity, making it a candidate for developing chemical probes in pharmaceutical research .

Environmental and Analytical Chemistry

3.1. Organic Acid Studies

In environmental chemistry, 6-MNA has been included in studies investigating the presence and behavior of organic acids in atmospheric conditions. Its role as an organic acid contributes to understanding pollution events and their chemical dynamics within cloud water .

3.2. Forensic Applications

The compound is also noted for its applications in forensic science and toxicology, where it can be utilized as a reference standard for detecting specific metabolites related to drug use or environmental exposure .

Table 1: Summary of Applications of this compound

Case Study: Photochemical Behavior of this compound

A detailed investigation into the photochemical behavior of 6-MNA reveals that it can undergo significant transformations under UV light exposure, leading to the generation of reactive intermediates such as radical cations. This study utilized time-resolved fluorescence techniques to elucidate the mechanisms involved, which could have implications for understanding drug safety and efficacy when subjected to light exposure .

Mechanism of Action

The exact mechanism of action for Naproxen impurity O is not well-documented. it likely shares similarities with naproxen, which inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

6-Hydroxy-2-Naphthoic Acid

- Molecular Formula : C₁₁H₈O₃ .

- Key Differences :

- Substituent: Hydroxy (-OH) group at the 6-position instead of methoxy (-OCH₃).

- Thermal Stability : Higher than 6-methoxy-2-naphthoic acid.

- 6-Hydroxy-2-naphthoic acid transitions directly from crystal to isotropic phase at 250°C , whereas this compound exhibits a nematic phase (206°C) before isotropization (219°C) .

6-Methyl-2-Naphthoic Acid

- Molecular Formula : C₁₂H₁₀O₂ .

- Key Differences: Substituent: Methyl (-CH₃) group at the 6-position. Polarity and Reactivity: The non-polar -CH₃ group reduces solubility in aqueous systems compared to the methoxy derivative.

3-Hydroxy-2-Naphthoic Acid Hydrazide Derivatives

- Structure : Features a hydrazide group (-CONHNH₂) at the 2-position and -OH at the 3-position.

- Biological Activity : Exhibits antimicrobial properties but lacks the fluorescence utility of this compound .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Material Science

- The methoxy group reduces thermal stability compared to the hydroxy analogue, making it less suitable for high-temperature liquid crystal applications .

Biological Activity

6-Methoxy-2-naphthoic acid, also known by its IUPAC name 6-methoxynaphthalene-2-carboxylic acid, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₉O₃

- Molecular Weight : 201.19 g/mol

- CAS Number : 2471-70-7

- Structure : Chemical Structure

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized into several key areas:

- Antimicrobial Properties :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

- Apoptosis Induction :

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Receptor Modulation : It acts on various receptors, including P2Y receptors, influencing cellular responses related to inflammation and pain .

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression and DNA damage response mechanisms, promoting apoptosis in tumor cells .

- Oxidative Stress Response : It may enhance cellular defense mechanisms against oxidative stress, contributing to its neuroprotective effects .

Case Studies and Experimental Data

Research has highlighted the efficacy of this compound in various experimental settings:

- A study demonstrated that at a concentration of 1.5 μM, it significantly reduced oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent .

- In animal models, administration of this compound showed a reduction in inflammation markers and improved outcomes in models of acute pain and inflammation .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-2-naphthoic acid in laboratory settings?

The synthesis of this compound typically involves multi-step routes starting from β-naphthol. One method involves bromination of β-naphthol to form 6-methoxy-2-bromonaphthalene, followed by preparation of its Grignard reagent and subsequent carbonation, yielding the target compound with ~50% efficiency . An alternative route employs acetylation of 6-methoxy-2-bromonaphthalene using acetyl chloride and AlCl₃ in nitrobenzene, followed by oxidation with NaBrO (yielding 75% efficiency) and demethylation with HBr in acetic acid . Researchers should optimize reaction conditions (e.g., temperature, solvent purity) to address yield discrepancies between methods.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

High-performance liquid chromatography (HPLC) is widely used for purity assessment and metabolite identification. For example, this compound exhibits a relative retention time (RRT) of 0.82 under conditions optimized for nabumetone metabolites, using a C18 column and UV detection . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Comparative studies of derivatives (e.g., 6-hydroxy or 6-chloro analogs) highlight how substituents influence chromatographic behavior .

Q. What safety precautions should be observed when handling this compound in research laboratories?

The compound is classified as a skin and eye irritant (H315, H319) . Researchers must wear tight-sealed goggles, nitrile gloves, and lab coats. In case of eye exposure, flush with water for ≥15 minutes and seek medical attention . Inhalation risks require working in a fume hood, and spills should be contained using inert absorbents . Long-term storage recommendations include keeping the compound in a cool, dry environment (<25°C) away from oxidizing agents .

Advanced Research Questions

Q. How does this compound function as an NMDA receptor modulator, and what are the implications for neuropharmacological research?

this compound acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), a critical target in neurodegenerative disease research. While exact mechanisms remain under investigation, it is hypothesized to interact with the glycine-binding site of the NR1 subunit, altering receptor kinetics . Experimental models using hippocampal neurons or transfected HEK293 cells are recommended to assess its effects on calcium influx and synaptic plasticity. Comparative studies with selective antagonists (e.g., DL-AP5) can clarify its modulatory role .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound derivatives?

SAR studies often involve synthesizing analogs with varying substituents (e.g., hydroxyl, halogen, or methyl groups) and evaluating their biological or physicochemical properties. For instance:

- Retention Behavior : HPLC analysis shows that 6-hydroxy-2-naphthoic acid (RRT: 0.43) elutes faster than the methoxy analog (RRT: 0.82), indicating increased polarity due to the hydroxyl group .

- Reactivity : Electrophilic substitution reactions (e.g., nitration or halogenation) at the naphthalene ring can be guided by computational modeling (DFT) to predict regioselectivity .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

Discrepancies in yields (e.g., 50% vs. 75% for oxidation steps) often arise from variations in reaction conditions. Key factors to evaluate include:

- Oxidizing Agents : Hypobromite (NaBrO) may offer higher efficiency compared to other oxidants due to controlled radical generation .

- Temperature and Solvent : Elevated temperatures (e.g., 80°C) in nitrobenzene improve reaction rates but may degrade acid-sensitive intermediates .

- Purification Methods : Column chromatography vs. recrystallization can impact final yields. Researchers should report detailed protocols, including solvent ratios and gradient profiles.

Q. Key Recommendations for Researchers

- Experimental Design : Include control groups for NMDA receptor studies to differentiate direct modulation from off-target effects.

- Safety Protocols : Regularly review SDS updates (e.g., Cayman Chemical Co., 2024) for revised hazard classifications .

- Data Reproducibility : Document solvent purity, catalyst batches, and temperature gradients to mitigate yield variability.

Properties

IUPAC Name |

6-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBILXXOZFORFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179448 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-70-7 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2471-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2471-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65IH1SV66A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.